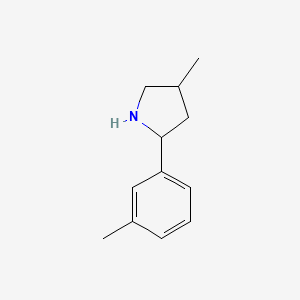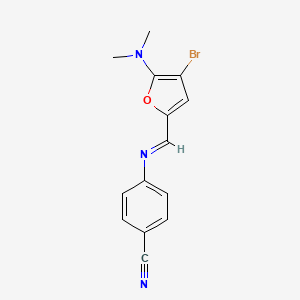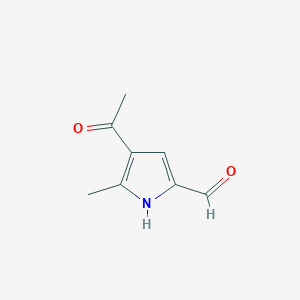
4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 5-methyl-1H-pyrrole-2-carbaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: 4-Acetyl-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Acetyl-5-methyl-1H-pyrrole-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring.
Applications De Recherche Scientifique
4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group may also participate in acetylation reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the acetyl group, leading to different reactivity and applications.
4-Acetyl-1H-pyrrole-2-carbaldehyde: Similar structure but without the methyl group, affecting its chemical properties.
4-Acetyl-5-methyl-1H-pyrrole-3-carbaldehyde: The position of the aldehyde group is different, leading to variations in reactivity.
Uniqueness
4-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups on the pyrrole ring
Propriétés
Numéro CAS |
5971-77-7 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
4-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-8(6(2)11)3-7(4-10)9-5/h3-4,9H,1-2H3 |
Clé InChI |
XGEVBMAVVAIMID-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1)C=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
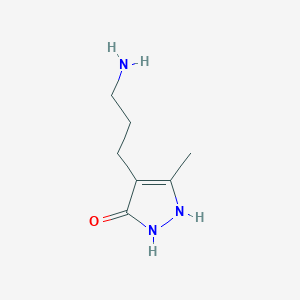
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)


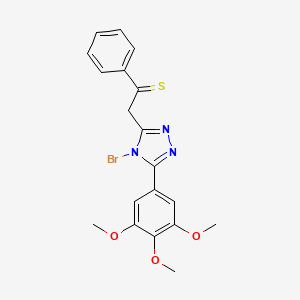

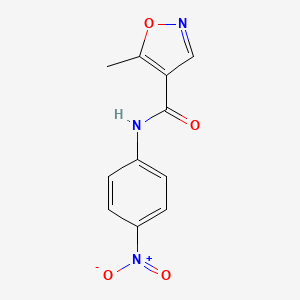
![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
![4-Chlorobenzo[d]oxazole-2-acetonitrile](/img/structure/B12876594.png)
![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

